molecular formula C9H10N2O4S4 B8384391 n-(2-Thienylmethyl)-2,5-thiophenedisulfonamide

n-(2-Thienylmethyl)-2,5-thiophenedisulfonamide

Cat. No. B8384391
M. Wt: 338.5 g/mol
InChI Key: STOTVDLYLKWVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05679670

Procedure details

To a solution of 5-sulfamoyl-thiophene-2-sulfonyl chloride (0.80 g, 3.1 mmol) in ethanol (10 mL) at 0° C. was added 2-thiophenemethylamine (0.67 mL, 6.51 mmol) and this mixture stirred at room temperature for 18 hr. After evaporation of solvent the residue was dissolved in ethyl acetate (200 mL) and this solution was washed with saturated aqueous sodium bicarbonate (2×50 mL), dried (MgSO4), and evaporated to a crude material which was purified by column chromatography (silica, 5% methanol/methylene chloride) and recrystallization [methanol/methylene chloride (1:50)] to give the desired product (450 mg, 45%): mp 146°-148° C. Analysis: Calculated for C9H10 N2O4S4 : C, 31.94; H, 2.98; N, 8.28. Found: C, 32.00; H, 2.96; N, 8.29.
Name
5-sulfamoyl-thiophene-2-sulfonyl chloride
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[S:9][C:8]([S:10](Cl)(=[O:12])=[O:11])=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2].[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH2:19][NH2:20]>C(O)C>[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH2:19][NH:20][S:10]([C:8]1[S:9][C:5]([S:1]([NH2:2])(=[O:4])=[O:3])=[CH:6][CH:7]=1)(=[O:11])=[O:12]

Inputs

Step One
Name
5-sulfamoyl-thiophene-2-sulfonyl chloride
Quantity
0.8 g
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=C(S1)S(=O)(=O)Cl
Name
Quantity
0.67 mL
Type
reactant
Smiles
S1C(=CC=C1)CN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvent the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
this solution was washed with saturated aqueous sodium bicarbonate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a crude material which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica, 5% methanol/methylene chloride) and recrystallization [methanol/methylene chloride (1:50)]

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1C(=CC=C1)CNS(=O)(=O)C=1SC(=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.